1,2,5,6,9,10-Hexabromocyclododecane

Descripción general

Descripción

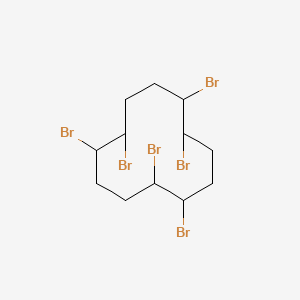

1,2,5,6,9,10-Hexabromocyclododecane is a brominated flame retardant widely used in various industries. It is a cyclic alkane with six bromine atoms attached to the cyclododecane ring. This compound is known for its effectiveness in reducing flammability and is commonly used in the production of polystyrene foam, textiles, and electronic equipment .

Métodos De Preparación

1,2,5,6,9,10-Hexabromocyclododecane is synthesized through the bromination of cis,trans,trans-cyclododeca-1,5,9-triene. The reaction involves the addition of bromine to the triene, resulting in a mixture of three enantiomeric pairs of diastereomers . Industrial production methods typically involve the use of solvents like ethanol and catalysts such as titanium butoxide and aluminum chloride to facilitate the bromination process .

Análisis De Reacciones Químicas

1,2,5,6,9,10-Hexabromocyclododecane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various brominated by-products.

Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.

Common reagents used in these reactions include bromine, ethanol, and various catalysts. The major products formed from these reactions are typically brominated derivatives of cyclododecane .

Aplicaciones Científicas De Investigación

1,2,5,6,9,10-Hexabromocyclododecane has a wide range of scientific research applications:

Mecanismo De Acción

1,2,5,6,9,10-Hexabromocyclododecane exerts its effects primarily through its interaction with thyroid hormone receptors. It has been shown to impair thyroid hormone-induced dendrite arborization of Purkinje cells and suppress thyroid hormone receptor-mediated transcription . This disruption can lead to developmental neurotoxicity and other endocrine-related effects.

Comparación Con Compuestos Similares

1,2,5,6,9,10-Hexabromocyclododecane is often compared with other brominated flame retardants such as:

Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant, but with different chemical properties and applications.

Polybrominated diphenyl ethers (PBDEs): These compounds have similar flame-retardant properties but differ in their environmental persistence and bioaccumulation potential.

This compound is unique due to its specific molecular structure and the presence of six bromine atoms, which contribute to its high effectiveness as a flame retardant .

Actividad Biológica

1,2,5,6,9,10-Hexabromocyclododecane (HBCD) is a brominated flame retardant widely used in various applications, particularly in polystyrene foam insulation and textiles. Its environmental persistence and potential health hazards have raised concerns, leading to regulatory actions against its use. This article reviews the biological activity of HBCD, focusing on its toxicological effects on plants, animals, and humans based on recent research findings.

HBCD exists as a mixture of three main diastereoisomers: alpha (α), beta (β), and gamma (γ). The γ-HBCD is the predominant form in commercial products and environmental samples, while α-HBCD is more commonly found in biological tissues due to its higher bioaccumulation potential .

| Isomer | Chemical Formula | Prevalence |

|---|---|---|

| α-HBCD | C12H6Br6 | Less prevalent in the environment but accumulates in biota |

| β-HBCD | C12H6Br5 | Intermediate prevalence |

| γ-HBCD | C12H6Br4 | Most prevalent in commercial products |

1. Effects on Plants

Research indicates that HBCD negatively impacts plant growth and development. For instance:

- Maize Studies : Exposure to HBCD resulted in decreased germination rates and root elongation. The compound was found to accumulate more in roots than shoots, with γ-HBCD being the most abundant isomer detected .

- Oxidative Stress : HBCD exposure led to increased levels of reactive oxygen species (ROS), indicating oxidative stress which can damage cellular components .

2. Effects on Aquatic Life

Studies conducted on aquatic organisms such as zebrafish and crayfish revealed significant findings:

- Bioaccumulation : Zebrafish exposed to HBCD showed enantioselective absorption and metabolism, with α-HBCD exhibiting the highest bioaccumulation factors .

- Toxicity in Crayfish : Research highlighted the adverse effects of HBCD on red swamp crayfish, including alterations in behavior and physiology due to exposure to contaminated environments .

3. Effects on Mammals

The impact of HBCD on mammalian systems has been extensively studied:

- Endocrine Disruption : HBCD has been linked to thyroid dysfunctions and reproductive toxicity in animal models. Studies show that exposure can lead to altered hormone levels and reproductive outcomes .

- Neurological Effects : Research indicates potential neurotoxic effects associated with HBCD exposure, impacting cognitive functions and behavior in rodents .

Case Studies

Several case studies have illustrated the real-world implications of HBCD exposure:

1. Cinca River Study

A study investigating the transfer of HBCD from industrial effluents into river sediments and biota demonstrated significant bioaccumulation in local fish populations. The findings highlighted the environmental persistence of HBCD and its potential for biomagnification within aquatic food webs .

2. Human Health Risk Assessment

A tiered testing approach was applied to assess human health risks associated with HBCD exposure. This comprehensive evaluation included data from various studies indicating that HBCD is present in human adipose tissue and blood samples, raising concerns about chronic exposure risks .

Propiedades

IUPAC Name |

1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027527 | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Solid; [HSDB] Beige powder; [MSDSonline] | |

| Record name | Cyclododecane, 1,2,5,6,9,10-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000047 [mmHg] | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3194-55-6 | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecane, 1,2,5,6,9,10-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,9,10-hexabromocyclodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5,6,9,10-HEXABROMOCYCLODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OON1WWOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5,6,9,10-HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,5,6,9,10-Hexabromocyclododecane?

A1: this compound (HBCD) has a molecular formula of C12H18Br6 and a molecular weight of 641.7 g/mol.

Q2: What are the key structural features of HBCD?

A2: HBCD exists as a mixture of diastereomers due to the presence of six chiral centers in its cyclododecane ring structure. Three main diastereomers are commonly reported: α-HBCD, β-HBCD, and γ-HBCD. [, , , ] Each of these diastereomers exists as a pair of enantiomers. []

Q3: How can the different HBCD diastereomers be distinguished?

A3: The diastereomers α-, β-, and γ-HBCD exhibit distinct melting points and differences in their 1H NMR, 13C NMR, and IR spectra. []

Q4: Can HBCD isomers interconvert within biological systems?

A4: While further research is needed for definitive conclusions, a study exposing mirror carp to specific γ-HBCD enantiomers did not find evidence of isomerization into the corresponding α-enantiomer within the study's timeframe. []

Q5: What are the primary applications of HBCD?

A5: HBCD is primarily used as an additive flame retardant, mainly in polystyrene foam building materials. [, ] It is also used in upholstery textiles and electronics. []

Q6: How does the structure of HBCD relate to its flame-retardant properties?

A6: While specific mechanistic studies are limited in the provided papers, it can be inferred that the presence of bromine atoms in the HBCD structure contributes to its flame-retardant properties. Bromine-containing compounds are known to release bromine radicals upon heating, which can interrupt the radical chain reactions involved in combustion.

Q7: Are there concerns regarding the release of HBCD from consumer products?

A7: Yes, HBCD has been detected in various environmental compartments, indicating its release from consumer products. [, ] Studies suggest that factors like temperature and material composition can influence the emission rates of HBCD. []

Q8: What is the environmental fate of HBCD?

A8: HBCD is considered a persistent organic pollutant. It has been detected in various environmental compartments, including water, sediment, and biota. [, , ] Bioaccumulation of HBCD has been observed in marine food webs, with higher trophic level organisms exhibiting greater concentrations. []

Q9: Is there evidence of HBCD biodegradation?

A9: While HBCD is generally persistent, some studies suggest potential for biodegradation under specific conditions. For instance, degradation experiments with sediments indicated the possibility of biodegradation under anaerobic conditions. [] Further research is needed to fully understand the biodegradation pathways and rates of HBCD.

Q10: What is the significance of the different HBCD stereoisomers in environmental samples?

A10: The stereoisomeric composition of HBCD can vary significantly between environmental compartments. For example, γ-HBCD often dominates in water and sediment samples, while α-HBCD is often the predominant isomer found in fish and shellfish. [] This difference in isomeric patterns suggests potential for stereoisomer-specific bioaccumulation and transformation processes. []

Q11: What analytical techniques are commonly used for the detection and quantification of HBCD?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for HBCD analysis. [, , , ]

Q12: Why is it important to distinguish between HBCD stereoisomers during analysis?

A12: HBCD stereoisomers can exhibit different toxicological properties and environmental fates. Therefore, accurate quantification of individual stereoisomers is crucial for comprehensive risk assessment and understanding their behavior in the environment.

Q13: What are the known toxicological effects of HBCD?

A13: HBCD exposure has been linked to various adverse outcomes in animal studies, including developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. [, ] Research suggests that different HBCD stereoisomers may have different toxicological profiles. [, ]

Q14: What is being done to address the potential risks associated with HBCD?

A14: HBCD has been listed under the Stockholm Convention on Persistent Organic Pollutants, an international treaty aimed at eliminating or restricting the production and use of persistent organic pollutants. The European Union has also classified HBCD as a substance of very high concern due to its persistent, bioaccumulative, and toxic properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.